molecular formula C14H15N B167802 3-(3-Phenylpropyl)pyridine CAS No. 1802-34-2

3-(3-Phenylpropyl)pyridine

Cat. No. B167802
CAS RN: 1802-34-2
M. Wt: 197.27 g/mol
InChI Key: UFTHZMUVGHIONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104876

Procedure details

Heat a mixture of 2-phenylethyl 3-pyridinyl ketone (19.5 g, 0.092M), NaOH (8.0 g), hydrazine hydrate (8 ml, 85% in H2O) and diethylene glycol (125 ml) to 240° C. for 4 hours.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)[CH:2]=1.[OH-].[Na+].O.NN>C(O)COCCO>[C:11]1([CH2:10][CH2:9][CH2:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(=O)CCC1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
125 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.